molecular formula C12H12N2O B2872741 (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile CAS No. 2416218-37-4

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile

Cat. No.: B2872741
CAS No.: 2416218-37-4
M. Wt: 200.241
InChI Key: RCETYMRVDTYILC-ZYHUDNBSSA-N
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Description

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a pyrrolidine ring, a phenyl group, and a nitrile group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or chemical catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of a ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often involves chemoenzymatic processes. These processes combine chemical synthesis with enzymatic steps to achieve high enantioselectivity and efficiency. The use of engineered bacteria and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound’s versatility .

Scientific Research Applications

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Chloro-3-hydroxy ester
  • (2S,3S)-2,3-Butanediol
  • (2S,3S)-2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal

Uniqueness

Compared to similar compounds, (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile stands out due to its unique combination of functional groups and chiral centers. This makes it particularly valuable for asymmetric synthesis and as a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCETYMRVDTYILC-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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